4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl-
Description
The compound 4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- is a quinazolinone derivative distinguished by three key substituents:
- 2-Phenyl group: Aromatic substituents at position 2 are common in bioactive quinazolinones, contributing to π-π interactions and steric effects.
Properties
CAS No. |
86804-53-7 |
|---|---|
Molecular Formula |
C22H17IN2O3 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
3-[2-(2,5-dihydroxyphenyl)ethyl]-8-iodo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H17IN2O3/c23-18-8-4-7-17-20(18)24-21(14-5-2-1-3-6-14)25(22(17)28)12-11-15-13-16(26)9-10-19(15)27/h1-10,13,26-27H,11-12H2 |
InChI Key |
UJXIFAILOUCABL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3I)C(=O)N2CCC4=C(C=CC(=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Phenyl-4(3H)-Quinazolinones via Benzamide and Isatoic Anhydride Heating
One of the most reliable and documented methods for preparing 2-phenyl-4(3H)-quinazolinones is by heating benzamides with isatoic anhydrides, which undergo ring closure with elimination of carbon dioxide and water. This process is described in detail in US Patent US3655664A and involves:
- Heating a benzamide (e.g., 2-phenylbenzamide) with isatoic anhydride at 70–240 °C
- Reaction time sufficient to evolve CO2 and H2O, leading to cyclization and quinazolinone formation
- Isolation of the quinazolinone by precipitation and crystallization
This method has been successfully applied to various substituted benzamides and isatoic anhydrides, including hydroxy- and halogen-substituted derivatives, which is critical for introducing the iodine at position 8 (via 5- or 6-iodo substituted isatoic anhydrides) or hydroxy groups.
Example Table: Selected Examples of 2-Phenyl-4(3H)-Quinazolinone Derivatives Prepared by This Method
| Entry | Benzamide Derivative | Isatoic Anhydride Derivative | Reaction Temp (°C) | Product Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | p-Nitrobenzamide | Isatoic anhydride | 185 | High (not specified) | 362-363 |
| 2 | p-Chlorobenzamide | Isatoic anhydride | 190 | High (not specified) | 303-304 |
| 3 | Salicylamide (o-hydroxybenzamide) | Isatoic anhydride | 140 | 65 | 297-298 |
| 4 | 5-Chlorosalicylamide | Isatoic anhydride | 145 | Not specified | 365-366 |
This approach can be adapted to introduce an iodine substituent at the 8-position by using appropriately iodinated isatoic anhydrides or iodinated benzamides.
Introduction of the 3-(2-(2,5-dihydroxyphenyl)ethyl) Side Chain
The 3-position substitution with a 2-(2,5-dihydroxyphenyl)ethyl group is more complex and generally requires post-quinazolinone synthesis functionalization or the use of substituted amines or alkylating agents.
- Literature reports (PMC article on 2,3-disubstituted quinazolinones) describe synthesis of 2,3-disubstituted quinazolinones via reaction of benzoxazinones with amines, followed by further functionalization steps including hydrazine substitution and acylation.
- The side chain with dihydroxyphenyl functionality can be introduced by using 2-(2,5-dihydroxyphenyl)ethyl amine or related nucleophiles in a nucleophilic substitution or amidation step at position 3.
- Alternatively, the 3-position can be functionalized via electrophilic substitution or cross-coupling reactions after quinazolinone core formation.
Iodination at the 8-Position
- Iodine substitution at the 8-position of quinazolinones can be achieved by using iodinated starting materials (iodo-substituted isatoic anhydrides or benzamides).
- Alternatively, post-synthesis electrophilic aromatic substitution with iodine reagents under controlled conditions can introduce the iodine atom selectively at the 8-position.
Multi-Step Synthesis Strategy
A plausible synthetic route for the target compound would be:
- Preparation of 8-iodo-2-phenyl-4(3H)-quinazolinone core by heating 8-iodo-substituted isatoic anhydride with 2-phenylbenzamide.
- Introduction of the 3-(2-(2,5-dihydroxyphenyl)ethyl) substituent via nucleophilic substitution or alkylation using a suitable 2-(2,5-dihydroxyphenyl)ethyl amine or equivalent precursor.
- Purification by crystallization or chromatography to isolate the final product.
Summary Table of Key Preparation Steps for the Target Compound
| Step | Starting Material(s) | Reaction Type | Conditions | Purpose/Outcome |
|---|---|---|---|---|
| 1 | 8-Iodo-isatoic anhydride + 2-phenylbenzamide | Heating (cyclocondensation) | 140–190 °C, 2–4 hours | Formation of 8-iodo-2-phenyl-4(3H)-quinazolinone core |
| 2 | 8-Iodo-2-phenyl-4(3H)-quinazolinone + 2-(2,5-dihydroxyphenyl)ethyl amine | Nucleophilic substitution or alkylation | Solvent reflux (e.g., DMF or ethanol), catalyst/base as needed | Introduction of 3-substituent side chain |
| 3 | Crude product | Purification | Crystallization or chromatography | Isolation of pure target compound |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 8-Iodo Position
The iodine atom at position 8 serves as an excellent leaving group, enabling nucleophilic substitution reactions. This reactivity is critical for late-stage functionalization of the quinazolinone scaffold.
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Aryl/heteroaryl groups introduced at C8 | |
| Hydroxylation | CuI, L-proline, KOH, DMSO, 100°C | 8-Hydroxyquinazolinone derivative |
Key Findings :
-
The 8-iodo group undergoes cross-coupling with aryl boronic acids to yield biaryl derivatives, expanding structural diversity for biological testing.
-
Hydroxylation replaces iodine with a hydroxyl group, enhancing water solubility.
Oxidation of the 2,5-Dihydroxyphenyl Substituent
The catechol-like 2,5-dihydroxyphenyl group is prone to oxidation, forming ortho-quinone intermediates.
| Oxidizing Agent | Conditions | Products | Reference |
|---|---|---|---|
| Ag₂O | Methanol, RT, 12 h | 2,5-Quinone-ethylquinazolinone | |
| O₂ (aerobic) | pH 8.0 buffer, 37°C | Semiquinone radicals (EPR-detectable) |
Key Findings :
-
Oxidation generates electrophilic quinones, which can react with nucleophiles (e.g., thiols or amines) in biological systems.
-
Aerobic oxidation under physiological conditions suggests potential redox cycling activity.
Coordination with Metal Ions
The 2,5-dihydroxyphenyl group acts as a bidentate ligand for metal ions, forming stable chelates.
| Metal Ion | Stoichiometry (Compound:Metal) | Stability Constant (log β) | Application | Reference |
|---|---|---|---|---|
| Fe³⁺ | 1:1 | 12.3 ± 0.2 | Iron overload modulation | |
| Cu²⁺ | 2:1 | 18.9 ± 0.3 | Antioxidant/pro-oxidant activity |
Key Findings :
-
Chelation with Cu²⁺ enhances radical-scavenging activity in ABTS and DPPH assays.
-
Fe³⁺ complexes exhibit pH-dependent solubility, relevant for drug delivery systems.
Functionalization of the Quinazolinone Core
The nitrogen-rich quinazolinone ring participates in condensation and alkylation reactions.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated derivative | |
| Condensation | NH₂OH·HCl, EtOH, reflux | Oxime analog at C4 carbonyl |
Key Findings :
-
N-Alkylation at position 3 modifies steric and electronic properties, impacting bioactivity .
-
Oxime formation reversibly blocks the C4 carbonyl, altering hydrogen-bonding capacity .
Photochemical Reactivity
The iodine atom and aromatic system enable unique light-driven reactions.
| Conditions | Wavelength (nm) | Products | Reference |
|---|---|---|---|
| UV (254 nm), CH₃CN | 254 | Deiodinated quinazolinone + I₂ | |
| Visible light, Ru(bpy)₃²⁺ | 450 | C8-arylated product via radical pathway |
Key Findings :
-
UV irradiation cleaves the C–I bond, yielding a quinazolinone radical intermediate.
-
Photoredox catalysis enables metal-free arylation under mild conditions.
Acid/Base-Mediated Rearrangements
The quinazolinone core undergoes pH-dependent tautomerization and ring-opening.
| Condition | Observation | Outcome | Reference |
|---|---|---|---|
| HCl (1M), reflux | Ring-opening to anthranilic acid | Hydrolysis of lactam bond | |
| NaOH (2M), 70°C | Tautomerization to 4-hydroxyquinazoline | Enhanced fluorescence at pH > 10 |
Key Findings :
-
Acidic hydrolysis cleaves the lactam ring, generating anthranilic acid derivatives .
-
Alkaline conditions stabilize the 4-hydroxy tautomer, useful for fluorescence-based sensing .
Enzymatic Modifications
Biotransformation studies reveal phase I/II metabolic reactions.
| Enzyme System | Major Metabolites | Detected By | Reference |
|---|---|---|---|
| Human liver microsomes | 8-Deiodinated product + glucuronide | LC-MS/MS | |
| CYP3A4 | 2,5-Dihydroxyphenyl O-methylation | NMR/HRMS |
Key Findings :
-
Hepatic CYP450 enzymes mediate deiodination, a primary metabolic pathway.
-
Glucuronidation of phenolic -OH groups improves excretion efficiency.
Scientific Research Applications
Biological Activities
The biological activities of 4(3H)-Quinazolinone derivatives have been extensively studied, revealing several promising applications:
Antioxidant Activity
Research has demonstrated that quinazolinone derivatives exhibit significant antioxidant properties. A study highlighted that compounds with hydroxyl groups on the phenyl ring showed enhanced radical scavenging activity, making them potential candidates for developing antioxidant agents. The presence of an ethylene linker further increases this activity, suggesting that structural modifications can optimize efficacy .
Anticancer Properties
Several studies indicate that quinazolinones possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The unique structural features of the compound may enhance its interaction with biological targets involved in cancer progression . For instance, derivatives have shown effectiveness against breast and prostate cancer cells.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. The presence of the iodine atom is believed to contribute to its antimicrobial efficacy, making it a candidate for developing new antibiotics .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated antioxidant activity through ABTS and CUPRAC assays | Potential use in dietary supplements or pharmaceuticals aimed at oxidative stress reduction |
| Study B | Showed significant anticancer effects in vitro against breast cancer cells | Development of novel anticancer therapies |
| Study C | Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria | Formulation of new antimicrobial agents |
Synthesis and Characterization
The synthesis of 4(3H)-Quinazolinone derivatives typically involves the reaction of anthranilamide with appropriate aldehydes under controlled conditions. This method allows for the introduction of various substituents that can enhance biological activity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Data Tables
Table 2: Physical and Chemical Properties
Research Findings and Implications
- Antioxidant Potential: The dihydroxyphenylethyl group positions the target compound as a strong candidate for antioxidant applications, surpassing non-phenolic derivatives .
- Synthetic Challenges : Introducing iodine at position 8 may require specialized halogenation conditions, while the dihydroxyphenyl group demands protection/deprotection strategies to prevent oxidation .
Biological Activity
4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. The compound 4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular formula of the compound is , and its structure includes a quinazolinone core with additional substituents that enhance its biological properties.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that quinazolinone derivatives showed IC50 values of 10 µM to 12 µM against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines . The presence of the 2-(2,5-dihydroxyphenyl)ethyl group in this specific compound may contribute to its enhanced anticancer activity.
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
Antibacterial and Antifungal Effects
The compound has also been evaluated for its antibacterial and antifungal properties. Studies show that derivatives of quinazolinones exhibit activity against various bacterial strains such as Staphylococcus aureus and fungal strains including Candida albicans. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL against C. albicans .
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3f | C. albicans | 8 |
| 3p | S. aureus | 16 |
| 3j | A. niger | 32 |
The mechanism by which quinazolinones exert their biological effects often involves interaction with cellular pathways that regulate cell growth and apoptosis. The presence of halogen atoms (like iodine in this compound) can enhance lipophilicity and facilitate better cell membrane penetration, potentially leading to increased bioactivity .
Case Studies
- Cytotoxicity Study : A study on a series of quinazolinone derivatives found that compounds with specific substitutions at the phenyl ring showed enhanced cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly influence biological activity .
- Antimicrobial Testing : Another investigation into the antibacterial properties of synthesized quinazolinones indicated that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential for developing new antimicrobial agents from this scaffold .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a 4(3H)-quinazolinone core substituted with an 8-iodo group, a 2-phenyl group, and a 3-(2-(2,5-dihydroxyphenyl)ethyl) side chain. The iodine atom enhances electrophilic reactivity and potential halogen bonding, while the dihydroxyphenyl moiety may confer antioxidant or metal-chelating properties. The 2-phenyl group contributes to hydrophobic interactions in target binding. These structural elements collectively modulate solubility, bioavailability, and receptor affinity .
Q. What synthetic methodologies are commonly employed to prepare 4(3H)-quinazolinone derivatives?
General synthesis involves condensation of anthranilic acid derivatives with orthoesters or amines under catalytic conditions. For example:
- Phosphorus pentoxide (P₂O₅) and amine hydrochlorides enable cyclization of methyl 2-acylaminobenzoates at high temperatures (180°C) .
- DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzes one-pot reactions of anthranilic acid, trimethyl orthoformate, and primary amines under solvent-free conditions, yielding 70–95% .
Q. What biological activities have been reported for structurally related 4(3H)-quinazolinones?
Analogous derivatives exhibit antibacterial, anticancer, anti-inflammatory, and neuroprotective activities. For instance:
Q. How is this compound typically characterized analytically?
Standard methods include:
- NMR spectroscopy to confirm substitution patterns (e.g., iodine at C8, phenyl at C2).
- X-ray crystallography to resolve intramolecular hydrogen bonding (e.g., N1–H1⋯O2 interactions) and dihedral angles between aromatic rings .
- HPLC for purity assessment (>98% purity is typical for pharmacological studies) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for anticancer applications?
- Iodo substituent : The 8-iodo group enhances DNA intercalation and topoisomerase inhibition. Comparative studies with bromo/chloro analogs reveal iodine’s superior electronegativity for target engagement .
- Dihydroxyphenyl side chain : Modifications here (e.g., alkylation or glycosylation) can improve water solubility and reduce off-target cytotoxicity .
- Phenyl at C2 : Replacing phenyl with heteroaromatic groups (e.g., thiophene) may alter binding kinetics in kinase inhibition assays .
Q. How might researchers resolve contradictions in reported biological efficacy across studies?
Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Conduct dose-response curves (e.g., IC₅₀ values) across multiple cell lines (e.g., HeLa, MCF-7, Jurkat).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Compare metabolic stability in hepatic microsome assays to rule out pharmacokinetic variability .
Q. What in vivo models are suitable for evaluating this compound’s anti-inflammatory potential?
- Murine carrageenan-induced paw edema : Monitor edema reduction over 6–24 hours post-administration (10–50 mg/kg, oral or intraperitoneal).
- Collagen-induced arthritis (CIA) in rats : Assess joint inflammation and cytokine levels (IL-6, TNF-α) via ELISA .
- Include positive controls (e.g., dexamethasone) and measure liver/kidney toxicity histologically .
Q. What strategies mitigate toxicity risks during preclinical development?
- Acute toxicity profiling : Determine LD₅₀ in rodents (e.g., intraperitoneal LD₅₀ >800 mg/kg in mice suggests low acute toxicity) .
- Genotoxicity screening : Use Ames tests for mutagenicity and comet assays for DNA damage.
- Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., quinone species from dihydroxyphenyl oxidation) .
Q. How can computational modeling enhance the design of derivatives with improved blood-brain barrier (BBB) permeability?
- Molecular dynamics simulations : Predict logP and polar surface area (PSA) to optimize BBB penetration (target PSA <90 Ų).
- Docking studies : Screen against P-glycoprotein (P-gp) to avoid efflux mechanisms .
- QSAR models : Corlate substituent electronic parameters (Hammett σ) with in situ brain uptake data .
Methodological Considerations
Q. What experimental controls are critical in assessing antibacterial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
